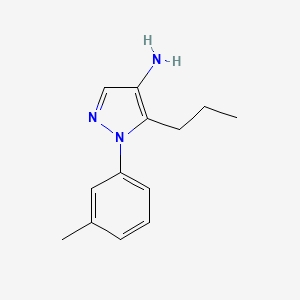1-(3-methylphenyl)-5-propyl-1H-pyrazol-4-amine
CAS No.: 1531341-24-8
Cat. No.: VC3417004
Molecular Formula: C13H17N3
Molecular Weight: 215.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1531341-24-8 |
|---|---|
| Molecular Formula | C13H17N3 |
| Molecular Weight | 215.29 g/mol |
| IUPAC Name | 1-(3-methylphenyl)-5-propylpyrazol-4-amine |
| Standard InChI | InChI=1S/C13H17N3/c1-3-5-13-12(14)9-15-16(13)11-7-4-6-10(2)8-11/h4,6-9H,3,5,14H2,1-2H3 |
| Standard InChI Key | NEQJIPCUHDGXFC-UHFFFAOYSA-N |
| SMILES | CCCC1=C(C=NN1C2=CC=CC(=C2)C)N |
| Canonical SMILES | CCCC1=C(C=NN1C2=CC=CC(=C2)C)N |
Introduction
Chemical Structure and Properties
Chemical Structure
1-(3-Methylphenyl)-5-propyl-1H-pyrazol-4-amine consists of a pyrazole core with three key substituents: a 3-methylphenyl group at the N1 position, a propyl chain at the C5 position, and an amine group at the C4 position. This specific substitution pattern distinguishes it from other pyrazole derivatives and contributes to its unique chemical behavior . The compound's structure can be represented by the following molecular identifiers:
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇N₃ |
| Molecular Weight | 215.29 g/mol |
| SMILES | CCCC1=C(C=NN1C2=CC=CC(=C2)C)N |
| InChI | InChI=1S/C13H17N3/c1-3-5-13-12(14)9-15-16(13)11-7-4-6-10(2)8-11/h4,6-9H,3,5,14H2,1-2H3 |
| InChIKey | NEQJIPCUHDGXFC-UHFFFAOYSA-N |
| CAS Number | 1531341-24-8 |
The pyrazole ring provides structural rigidity, while the amine group offers hydrogen bonding capabilities. The 3-methylphenyl and propyl substituents contribute to the lipophilic character of the molecule, potentially enhancing its membrane permeability .
The compound's solubility characteristics are important for its application in biological studies and synthetic chemistry. Like other pyrazole derivatives, it is expected to be more soluble in organic solvents than in water due to its aromatic and aliphatic substituents .
The presence of both the 3-methylphenyl group and the propyl substituent likely influences the compound's interaction with biological targets, potentially affecting its binding affinity and selectivity for specific proteins or receptors.
Research and Development Applications
1-(3-Methylphenyl)-5-propyl-1H-pyrazol-4-amine can serve as:
-
A versatile scaffold for medicinal chemistry studies
-
An intermediate in the synthesis of more complex bioactive molecules
-
A tool compound for exploring structure-activity relationships
-
A building block for the development of chemical libraries for drug discovery
The compound's amine group at the 4-position provides a reactive site for further functionalization, enabling the generation of diverse derivatives with potentially enhanced biological activities or improved pharmacokinetic properties .
Comparison with Similar Compounds
Understanding the properties and behaviors of 1-(3-methylphenyl)-5-propyl-1H-pyrazol-4-amine can be enhanced through comparison with structurally related compounds, particularly those with variations in substitution patterns.
The position of substituents on the phenyl ring (ortho, meta, or para) can significantly influence the compound's electronic properties, steric effects, and conformation, potentially leading to differences in biological activity despite seemingly minor structural variations .
Current Research and Future Perspectives
Research on pyrazole derivatives continues to be an active area in medicinal chemistry and related fields. While specific research on 1-(3-methylphenyl)-5-propyl-1H-pyrazol-4-amine may be limited, investigations on similar pyrazole compounds suggest several promising directions for future work.
Current Research Trends
Current research involving pyrazole compounds similar to 1-(3-methylphenyl)-5-propyl-1H-pyrazol-4-amine focuses on:
-
Development of novel synthetic methodologies for more efficient preparation
-
Exploration of structure-activity relationships to optimize biological activities
-
Investigation of potential therapeutic applications in various disease areas
-
Discovery of new biological targets and mechanisms of action
Future Research Directions
Future research on 1-(3-methylphenyl)-5-propyl-1H-pyrazol-4-amine and related compounds might explore:
-
Comprehensive evaluation of its pharmacological profile against diverse biological targets
-
Development of more selective derivatives for specific therapeutic applications
-
Investigation of its potential as a building block for more complex bioactive molecules
-
Exploration of structure-property relationships to optimize drug-like characteristics
-
Evaluation of its utility in materials science and other non-medicinal applications
Advances in computational chemistry and high-throughput screening methodologies may accelerate these research efforts, potentially revealing new applications and properties of this compound .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume